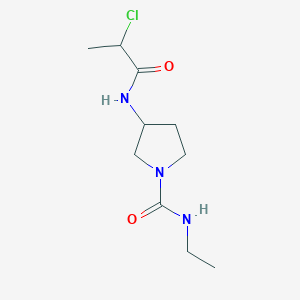
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer.
Mecanismo De Acción
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide prevents cancer cells from producing the proteins necessary for cell growth and division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to have other biochemical and physiological effects. For example, it has been found to increase the production of interferon-alpha, which is a protein that helps the immune system fight off viruses and cancer cells. 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has also been found to have anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been found to be effective in treating various types of cancer, which makes it a promising candidate for further research. However, one limitation of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
Direcciones Futuras
For research on 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide include exploring its potential as a combination therapy, investigating its potential for treating other diseases, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide involves a series of chemical reactions. The starting material is ethyl pyrrolidine-1-carboxylate, which is reacted with ethyl chloroformate to form ethyl 2-chloro-2-oxoacetate. This intermediate is then reacted with ethylamine to form ethyl 2-amino-2-oxoacetate. The final step involves reacting ethyl 2-amino-2-oxoacetate with 2-chloropropionyl chloride to form 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to be effective in treating cancers that are resistant to traditional chemotherapy drugs.
Propiedades
IUPAC Name |
3-(2-chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-3-12-10(16)14-5-4-8(6-14)13-9(15)7(2)11/h7-8H,3-6H2,1-2H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDVZJZNYINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)
![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)
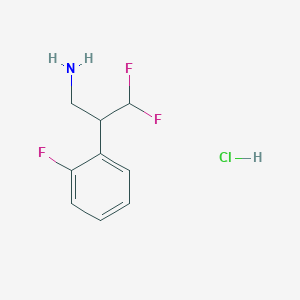
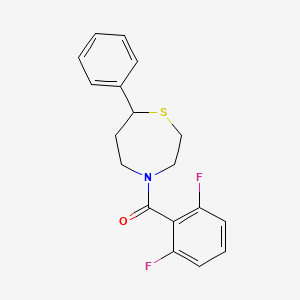
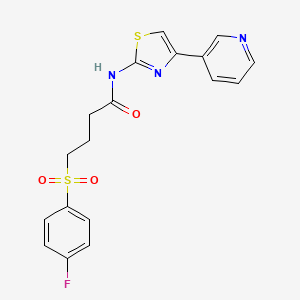
![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

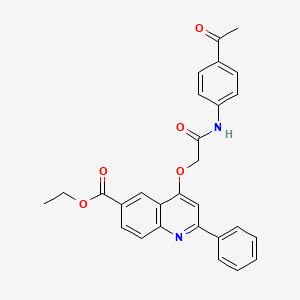
![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)
![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)